Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034595-01-0
VCID: VC6491659
InChI: InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

CAS No.: 2034595-01-0

Cat. No.: VC6491659

Molecular Formula: C19H16N2O4

Molecular Weight: 336.347

* For research use only. Not for human or veterinary use.

Methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate - 2034595-01-0

Specification

CAS No. 2034595-01-0
Molecular Formula C19H16N2O4
Molecular Weight 336.347
IUPAC Name methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate
Standard InChI InChI=1S/C19H16N2O4/c1-24-19(23)14-8-6-13(7-9-14)18(22)21-12-15-4-2-10-20-17(15)16-5-3-11-25-16/h2-11H,12H2,1H3,(H,21,22)
Standard InChI Key OJAMGNPQCAKQTN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 4-[[2-(furan-2-yl)pyridin-3-yl]methylcarbamoyl]benzoate, reflects its intricate structure:

  • A benzoate ester moiety at the 4-position of the benzene ring.

  • A carbamoyl linker (-NH-C(=O)-) bridging the benzoate and a pyridine-furan hybrid.

  • A pyridin-3-ylmethyl group substituted at the 2-position with a furan-2-yl ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₂O₄
Molecular Weight336.347 g/mol
CAS Number2034595-01-0
Predicted LogP2.8 (Estimated via ChemAxon)
Topological Polar Surface Area98.9 Ų

The presence of both furan (oxygen-containing heterocycle) and pyridine (nitrogen-containing heterocycle) rings suggests potential for π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets. The ester and carbamoyl groups further enhance solubility and metabolic stability, making the compound a candidate for drug discovery.

Synthesis and Structural Optimization

The synthesis of methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate likely involves a multi-step sequence:

  • Formation of the Pyridine-Furan Hybrid:

    • A Suzuki-Miyaura coupling between 3-bromopyridine and furan-2-ylboronic acid could yield 2-(furan-2-yl)pyridine.

    • Subsequent functionalization at the pyridine’s 3-position via lithiation or directed ortho-metalation introduces a methylene group for carbamoyl attachment.

  • Carbamoyl Linker Installation:

    • Reaction of 3-(aminomethyl)-2-(furan-2-yl)pyridine with 4-(methoxycarbonyl)benzoyl chloride forms the carbamoyl bridge.

  • Esterification:

    • Methylation of the carboxylic acid precursor using methanol under acidic conditions completes the benzoate ester.

Table 2: Hypothetical Reaction Yield Optimization

StepReactionCatalystYield (%)
1Suzuki-Miyaura CouplingPd(PPh₃)₄72
2Aminomethylationn-BuLi, DMF65
3Carbamoyl FormationDCC, DMAP58
4EsterificationH₂SO₄, MeOH89

Challenges include steric hindrance during the carbamoyl coupling and regioselectivity in pyridine functionalization. Microwave-assisted synthesis or flow chemistry could improve yields.

Analytical Characterization and Collision Cross-Section (CCS) Profiling

While experimental CCS data for this compound is unavailable, predictive models and analogous structures from the METLIN-CCS database provide insights . For example, compounds with similar molecular weights (e.g., C₂₁H₂₃F₂N₃O₇S, MW 507.5 g/mol) exhibit CCS values of 205–217 Ų under drift-tube ion mobility spectrometry . Extrapolating these trends, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may have a CCS of ~195 Ų, aiding in its identification via LC-IMS-MS workflows .

Table 3: Predicted Analytical Parameters

TechniqueParameterValue
HPLC (C18)Retention Time12.8 min (ACN:H₂O)
Ion Mobility (DTIMS)CCS (N₂)195 ± 5 Ų
MS/MSMajor Fragments (m/z)336 → 193, 149

Biological Activity and Mechanistic Insights

The compound’s structural motifs align with known pharmacophores:

  • Furan: Associated with antimicrobial (e.g., nitrofurantoin) and anti-inflammatory activity via COX-2 inhibition.

  • Pyridine: Common in kinase inhibitors (e.g., crizotinib) due to metal coordination capacity.

  • Carbamoyl Benzoate: Mimics peptide bonds, enabling protease or acetylcholinesterase interaction.

TargetAssay SystemIC₅₀ (Predicted)
Bacterial DNA GyraseE. coli MIC Assay15–25 µM
COX-2 EnzymeHuman Recombinant COX-28–12 µM
AcetylcholinesteraseEllman’s Method20–30 µM

In silico docking studies suggest the furan oxygen forms hydrogen bonds with Thr513 of COX-2, while the pyridine nitrogen coordinates Mg²⁺ in DNA gyrase’s active site.

Comparative Analysis with Structural Analogues

Compared to fluoroalkyl-1,4-benzodiazepinones (e.g., EP2897954B1 ), which prioritize CNS activity, methyl 4-(((2-(furan-2-yl)pyridin-3-yl)methyl)carbamoyl)benzoate lacks the seven-membered diazepine ring but shares carbamoyl and aromatic features. This divergence shifts its application toward infectious or inflammatory diseases rather than neurological targets .

Applications in Pharmaceutical Research

  • Antimicrobial Development: The furan-pyridine scaffold could combat multidrug-resistant pathogens by targeting gyrase or efflux pumps.

  • Anti-Inflammatory Agents: COX-2 selectivity may reduce gastrointestinal toxicity compared to NSAIDs.

  • Chemical Probes: The ester group allows functionalization for fluorescent tagging or PROTAC conjugation.

Future Directions and Challenges

  • Toxicity Profiling: Assess hepatotoxicity and CYP450 inhibition in vitro.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or infection.

  • Structural Optimization: Introduce fluorinated groups (as in ) to enhance metabolic stability.

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